![molecular formula C16H25N3O2 B2364678 2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097872-09-6](/img/structure/B2364678.png)
2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
Structural and electronic properties of related compounds have been investigated to understand their pharmacological potential. For example, the crystal structures of anticonvulsant compounds, including those with piperidin-4-ol groups attached to pyridazine rings, have been solved and analyzed to reveal a limited inclination of phenyl rings and marked delocalization of piperidine nitrogen lone pairs. This structural insight suggests potential applications in designing compounds with targeted biological activities (Georges et al., 1989).
Antifungal Applications
Compounds derived from Piper hispidum, featuring pyrrolidine amide structures, have demonstrated antifungal activity against Cladosporium sphaerospermum. This finding opens avenues for the development of new antifungal agents leveraging the structural backbone of cyclopenta[c]pyridazin-3-one derivatives (Alécio et al., 1998).
Antitumor and Pharmacological Effects
Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been synthesized and evaluated for their in vitro/in vivo pharmacological and antitumor assays. Specifically, compound 5b was identified as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor, showcasing the potential of cyclopenta[c]pyridazin-3-one derivatives in targeted cancer therapy (Li et al., 2013).
Heterocyclic Synthesis
The compound and its analogs serve as precursors in the synthesis of various heterocyclic compounds, including pyridazines and pyrimidines. Efficient and easy preparation routes have been described, highlighting the versatility of these structures in synthesizing novel molecules with potential biological activities (Darwish et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-10-9-18-7-5-13(6-8-18)12-19-16(20)11-14-3-2-4-15(14)17-19/h11,13H,2-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKENKNFSSRDVPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN2C(=O)C=C3CCCC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.